molecular formula C13H13ClN2O2S B2701968 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide CAS No. 554438-93-6

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B2701968
CAS No.: 554438-93-6
M. Wt: 296.77
InChI Key: HWBNYAVEICJOTN-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide (CAS 554438-93-6) is a chemical compound supplied for research and development purposes. It has a molecular formula of C13H13ClN2O2S and a molecular weight of 296.77 g/mol . The compound is identified by the SMILES string CCN(S(C1=CN=C(Cl)C=C1)(=O)=O)C1=CC=CC=C1 and the InChIKey HWBNYAVEICJOTN-UHFFFAOYSA-N . It is offered with a purity of 95% or higher . This product is intended for research use only and is not designed, evaluated, or approved for any medical, therapeutic, or human use. While the specific research applications for this compound are not detailed in the available sources, related sulfonamide derivatives containing a pyridine ring have been reported in scientific literature to possess various biological activities. These include antimicrobial and tuberculostatic properties, suggesting potential research pathways in these areas . Researchers are advised to consult the relevant scientific literature for further guidance on potential applications. Basic Identifiers and Properties • CAS Number: 554438-93-6 • Molecular Formula: C13H13ClN2O2S • Molecular Weight: 296.77 g/mol • MDL Number: MFCD03988228 • Purity: 95%+

Properties

IUPAC Name

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-16(11-6-4-3-5-7-11)19(17,18)12-8-9-13(14)15-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBNYAVEICJOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332568
Record name 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

554438-93-6
Record name 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide chemical structure Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

A Versatile Heterocyclic Scaffold for Medicinal Chemistry & Proteomics

Executive Summary

This compound (CAS: 554438-93-6) represents a specialized class of pyridine-based sulfonamides utilized primarily as an intermediate in drug discovery and a probe in proteomic research. Unlike simple benzene sulfonamides, the incorporation of the pyridine ring—specifically with a halogen at the C6 position—introduces unique electronic properties that facilitate nucleophilic aromatic substitution (


).

This guide dissects the molecule from a structural and synthetic perspective, providing researchers with the protocols necessary to utilize this compound as a building block for kinase inhibitors, GPCR ligands, and antimicrobial agents.

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The molecule is composed of three distinct functional domains, each serving a specific pharmacological or synthetic role:

  • The Pyridine Core (Electrophilic Sink): The nitrogen atom in the pyridine ring pulls electron density, making the ring electron-deficient. The chlorine at position 6 is activated, serving as a "warhead" for further derivatization.

  • The Sulfonamide Linker (

    
    ):  Provides a rigid, tetrahedral geometry that often mimics the transition state of amide hydrolysis. In this tertiary sulfonamide form (no H on the nitrogen), it is chemically stable and non-ionizable at physiological pH.
    
  • The N-Ethyl-N-Phenyl Tail: This hydrophobic moiety enhances membrane permeability (lipophilicity) and provides steric bulk, often required to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Key Physicochemical Data

Data summarized from computational predictions and analogous structures.

PropertyValueSignificance
Formula

--
Molecular Weight 296.77 g/mol Fragment-like, suitable for Lead Optimization.[1]
LogP (Predicted) ~2.9Moderate lipophilicity; good oral bioavailability potential.
H-Bond Donors 0Tertiary sulfonamide; improves blood-brain barrier penetration.
H-Bond Acceptors 3Pyridine N, Sulfonyl O (x2).[2][3]
Topological Polar Surface Area ~45 ŲWell within the range for cell permeability (<140 Ų).

Synthetic Methodology

Retrosynthetic Logic

The most efficient pathway involves the nucleophilic attack of N-ethylaniline upon 6-chloropyridine-3-sulfonyl chloride .

Synthesis SM1 6-Chloropyridine-3- sulfonyl chloride (Electrophile) Product 6-chloro-N-ethyl-N- phenylpyridine-3-sulfonamide SM1->Product DCM, Et3N 0°C to RT, 4h Waste Et3N·HCl (Salt Byproduct) SM1->Waste SM2 N-Ethylaniline (Nucleophile) SM2->Product

Figure 1: Convergent synthesis pathway. The reaction is driven by the removal of HCl via a tertiary amine base.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 5 mmol scale.

Reagents:

  • 6-Chloropyridine-3-sulfonyl chloride (1.0 eq, 1.06 g)

  • N-Ethylaniline (1.1 eq, 0.67 g)

  • Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen (

    
    ). Add 15 mL of anhydrous DCM.
    
  • Solubilization: Dissolve the N-ethylaniline (1.1 eq) and Triethylamine (1.5 eq) in the DCM. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent sulfonylation at the pyridine nitrogen or decomposition.

  • Addition: Dissolve 6-chloropyridine-3-sulfonyl chloride in a separate minimal volume of DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup: Quench with water (20 mL). Extract the organic layer.[2] Wash sequentially with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary, or purify via silica gel chromatography.
    

Reactivity Profile & Applications

The true value of this molecule lies in the 6-chloro substituent. In the pyridine ring, the nitrogen atom acts as an electron sink, activating the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic attack.

Nucleophilic Aromatic Substitution ( )

Because the sulfonamide group at C3 is electron-withdrawing, it further decreases the electron density of the ring, making the C6-Chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

Application Strategy: Researchers can use this molecule as a "core" and generate a library of derivatives by displacing the chlorine with various amines.

Reactivity Core 6-chloro-N-ethyl-N- phenylpyridine-3-sulfonamide SnAr SnAr Displacement (R-NH2, Heat) Core->SnAr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Cat) Core->Suzuki Lib1 Amino-Pyridine Library (Kinase Inhibitors) SnAr->Lib1 Diversity Point 1 Lib2 Biaryl Derivatives (Protein-Protein Interaction) Suzuki->Lib2 Diversity Point 2

Figure 2: Divergent synthesis capabilities. The Chlorine atom serves as a handle for late-stage functionalization.

Medicinal Chemistry Context
  • Kinase Inhibition: The pyridine-sulfonamide motif is a known pharmacophore in kinase inhibitors (e.g., Vemurafenib analogs). The sulfonamide oxygen atoms can form hydrogen bonds with residues in the ATP-binding pocket.

  • Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase (folate synthesis). While this specific tertiary sulfonamide lacks the N-H required for classical sulfa drug mechanism, it may act via off-target mechanisms or as a prodrug if metabolically cleaved.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2-8°C under inert gas (

    
    ). Moisture sensitive (hydrolysis of the sulfonamide is slow, but possible under acidic conditions).
    

References

  • PubChem. (n.d.). This compound (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Suchetan, P. A., et al. (2013).[6] 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. IUCrData. (Demonstrates synthesis and crystal structure of analogous pyridine sulfonamides). Retrieved from [Link]

Sources

Strategic Utilization of 6-Halopyridine-3-Sulfonamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the utility, synthesis, and application of 6-halopyridine-3-sulfonamide scaffolds in drug discovery. It addresses the structural advantages of this moiety, its divergent reactivity profiles, and specific experimental protocols for its functionalization.[1]

Executive Summary: The "Privileged" Nature of the Scaffold

The 6-halopyridine-3-sulfonamide moiety represents a privileged scaffold in modern medicinal chemistry. It effectively bridges two critical design elements:

  • The Sulfonamide Pharmacophore: A classic bioisostere for carboxylic acids, serving as a key hydrogen bond donor/acceptor and a zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases).

  • The Pyridine Core: Enhances aqueous solubility compared to benzene analogs, modulates lipophilicity (

    
    ), and provides a specific vector for 
    
    
    
    stacking interactions within active sites.

For the synthetic chemist, the 6-halogen (Cl, Br, I, or F) serves as a versatile "warhead," enabling late-stage diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings.

Structural & Electronic Analysis

The reactivity of the 6-position is dictated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the sulfonamide group.

Electronic Activation
  • Inductive Effect (-I): The pyridine nitrogen (N1) exerts a strong pull on the ring electrons.

  • Mesomeric Effect (-M): The sulfonamide group at C3 is a strong electron-withdrawing group (EWG).

  • Regiochemistry: The 6-position is para to the sulfonamide and ortho to the ring nitrogen. This "double activation" makes the C6-Halogen bond significantly more electrophilic than in non-sulfonated halopyridines or halobenzenes.

Reactivity Hierarchy (Halogens)

The choice of halogen at the 6-position dictates the synthetic pathway:

  • 6-Fluoro: Maximum reactivity for

    
     (due to high electronegativity stabilizing the Meisenheimer intermediate).
    
  • 6-Chloro: Balanced profile; suitable for

    
     (with heat) and Pd-coupling. Most common commercial building block.
    
  • 6-Bromo/Iodo: Preferred for metal-catalyzed couplings (Suzuki, Buchwald) due to weaker C-X bond strength, facilitating oxidative addition.

Divergent Synthetic Pathways (The "Hub" Strategy)

The utility of this building block lies in its ability to serve as a divergent hub.

Visualization of Synthetic Divergence

The following diagram illustrates the core reactivity nodes of the scaffold.

G cluster_0 Reaction Conditions Core 6-Halopyridine- 3-sulfonamide SnAr 6-Amino/Alkoxy Derivatives (via SnAr) Core->SnAr  Nucleophiles (R-NH2, R-OH) Suzuki 6-Aryl/Heteroaryl Analogs (via Suzuki) Core->Suzuki  Boronic Acids Pd(0) Sulfonyl Sulfonylureas/ Sulfonamides (N-Derivatization) Core->Sulfonyl  Isocyanates/ Acyl Chlorides

Figure 1: Divergent synthetic pathways from the 6-halopyridine-3-sulfonamide core.

Validated Experimental Protocols

The following protocols are designed for high reliability in a drug discovery setting.

Protocol A: Displacement (Library Synthesis)

Target: Replacement of 6-Chloro/Fluoro with secondary amines (e.g., morpholines, piperazines). Mechanism: Addition-Elimination via Meisenheimer complex.

Materials:

  • Substrate: 6-Chloropyridine-3-sulfonamide (1.0 equiv)

  • Nucleophile: Amine (1.2 - 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 6-chloropyridine-3-sulfonamide (100 mg, 0.52 mmol) in DMSO (2 mL).

  • Addition: Add

    
     (144 mg, 1.04 mmol) followed by the amine nucleophile (0.62 mmol).
    
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Note: If using the 6-Fluoro analog, reduce temperature to 60°C; reaction is often complete in <2 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (m/z ~192/194) and formation of the product.

  • Workup:

    • Pour the reaction mixture into ice-water (20 mL).

    • If a precipitate forms, filter and wash with water.

    • If no precipitate, extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Installation of aryl/heteroaryl groups at the 6-position. Challenge: The free sulfonamide (


) can coordinate to Pd, potentially poisoning the catalyst. High catalyst loading or specific ligands are often required.

Materials:

  • Substrate: 6-Bromopyridine-3-sulfonamide (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2M aq).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the halide (0.5 mmol), boronic acid (0.6 mmol), and base (1.5 mmol). Seal and purge with

    
     for 5 minutes.
    
  • Solvent Addition: Add degassed Dioxane/Water (4 mL) via syringe.

  • Catalyst Addition: Remove the cap briefly under positive

    
     flow, add the Pd catalyst rapidly, and reseal.
    
  • Reaction: Heat at 100°C (oil bath) or 120°C (microwave) for 1 hour.

  • Scavenging: Filter the hot mixture through a Celite pad to remove Pd black. Wash with MeOH.

  • Purification: Concentrate filtrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Acidic mobile phase helps solubilize the pyridine product.

Medicinal Chemistry Applications (Case Studies)

Carbonic Anhydrase (CA) Inhibition

The pyridine-3-sulfonamide motif is a direct structural descendant of classic CA inhibitors like Acetazolamide.

  • Mechanism: The sulfonamide nitrogen (ionized at physiological pH) coordinates to the

    
     ion in the CA active site.[2]
    
  • Selectivity: 6-substituted derivatives have shown high selectivity for tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and II.

  • Data Summary:

Compound Class6-Position SubstituentTarget Isoform

(nM)
Reference
Pyridine-3-sulfonamideH (Unsubstituted)hCA II~130[1]
Pyridine-3-sulfonamide4-Fluorophenyl (via Suzuki)hCA IX24[2]
Pyridine-3-sulfonamideMorpholine (via SnAr)hCA XII18[2]
Pathway Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism of these sulfonamides within the Carbonic Anhydrase active site.

CA_Inhibition Zn Active Site Zn2+ H2O Native Ligand (H2O/OH-) Zn->H2O Coordination CO2 CO2 Hydration (Physiological Function) H2O->CO2 Catalysis Drug 6-Halo-Pyridine- Sulfonamide Drug Drug->Zn High Affinity Binding (Inhibition) Drug->H2O Displaces

Figure 2: Competitive displacement of the zinc-bound water molecule by the sulfonamide inhibitor.

Synthesis of the Building Block

If the building block is not purchased, it is typically synthesized via the Chlorosulfonation Route :

  • Precursor: 2-Chloropyridine (or 2-Halopyridine).

  • Reagent: Chlorosulfonic acid (

    
    ) + Thionyl Chloride (
    
    
    
    ).
  • Condition: Heating at 120°C (Caution: Highly corrosive/exothermic).

  • Amidation: The resulting sulfonyl chloride is quenched immediately with aqueous ammonia (

    
    ) or ammonia in dioxane to yield the sulfonamide.
    

Critical Safety Note: Sulfonyl chlorides are moisture-sensitive. The conversion to sulfonamide should be performed immediately after isolation of the sulfonyl chloride.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sławiński, J., et al. (2013).[3] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[3][4][5] European Journal of Medicinal Chemistry, 69, 701-710.[3] Link

  • Bisharat, et al. (2025).[6] The Evolving Role of Sulfonamides in Medicine and Drug Development. Advanced Journal of Chemistry, Section B, 7(2), 130-150.[6] Link

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. Chemical Science, 8, 4437. Link

Sources

Methodological & Application

Purification methods for N-ethyl-N-phenylpyridine-3-sulfonamide

Application Note: Purification Strategies for -Ethyl- -phenylpyridine-3-sulfonamide


Molecular Formula:

1

Introduction & Compound Analysis


1
Structural Challenges in Purification
  • Dual Basicity: The molecule contains a pyridine nitrogen. While the sulfonamide group is electron-withdrawing, the pyridine ring retains weak basicity. This complicates standard acid-base extractions used for neutral sulfonamides.[1]

  • Impurity Profile: The synthesis typically involves the reaction of pyridine-3-sulfonyl chloride with

    
    -ethylaniline .[1]
    
    • Impurity A:

      
      -ethylaniline  (Excess reagent).[1] It is an oily, electron-rich amine prone to oxidation (color formation) and possesses a pKa (~5.1) dangerously close to unsubstituted pyridine.
      
    • Impurity B:Pyridine-3-sulfonic acid (Hydrolysis byproduct).[1] Highly water-soluble and zwitterionic.[1]

    • Impurity C:Bis-sulfonamides .[1][2] (Unlikely here due to the secondary amine starting material, but possible if impurities exist in the aniline).

The "pKa Window" Opportunity

A critical insight for this protocol is the electronic effect of the sulfonamide group at the 3-position.

  • 
    -Ethylaniline pKa:  ~5.1 (Protonates readily at pH < 5).[1]
    
  • Product (Pyridine Ring) pKa: Estimated ~2.5 – 3.0. The strong electron-withdrawing nature of the

    
     group significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
    

Strategy: We can exploit this

Method A: pH-Controlled Differential Extraction (Recommended)[1]

This method is the most efficient "first-pass" purification to remove excess amine starting materials without column chromatography.[1]

Reagents Required[3][4][5][6][7][8]
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Buffer: 0.5 M Citrate Buffer adjusted to pH 3.5 .

    • Preparation: Dissolve 10.5 g citric acid in 100 mL water; adjust pH with NaOH.

  • Brine: Saturated NaCl solution.

Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Alkaline Wash (Remove Acids): Wash the organic phase once with saturated

    
     to remove pyridine-3-sulfonic acid and HCl byproducts.[1]
    
  • The "pKa Cut" (Remove Aniline):

    • Wash the organic phase twice with the pH 3.5 Citrate Buffer .

    • Mechanism:[1][2][3][4] At pH 3.5, the

      
      -ethylaniline (pKa ~5.1) is >95% protonated (charged) and partitions into the aqueous layer. The product (pKa ~2.8) remains >80% unprotonated (neutral) and stays in the DCM.
      
  • Neutralization: Wash the organic phase once with Brine to remove residual buffer and dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

Yield Note: You may lose 5-10% of the product to the aqueous phase during the pH 3.5 wash. If yield is critical, back-extract the combined acidic aqueous layers with a small volume of DCM.

Method B: Flash Column Chromatography[1]

For high-purity (>99%) applications (e.g., biological screening), chromatography is required to remove non-basic impurities and oxidation byproducts.

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (gradient).

  • Modifier: 1% Triethylamine (TEA) is NOT recommended generally, as it may co-elute with the aniline. However, if the product streaks due to the pyridine ring, use 1% Methanol instead.

Gradient Protocol
Column Volume (CV)% Ethyl Acetate in HexanePurpose
0 - 20%Column equilibration
2 - 50% → 10%Elute non-polar impurities
5 - 1510% → 40%Product Elution Window
15 - 2040% → 100%Flush polar byproducts

TLC Visualization:

  • UV Light (254 nm): Both product and aniline are UV active.

  • Stain: Iodine (

    
    ) chamber or Dragendorff’s reagent (specific for alkaloids/nitrogen bases).
    

Method C: Chemical Scavenging (Polishing)

If the

Protocol
  • Dissolve crude in dry DCM.[1]

  • Add 1.2 equivalents (relative to estimated aniline impurity) of Isocyanatomethylpolystyrene (PS-Isocyanate) resin OR Acetic Anhydride .[1]

  • Stir:

    • Resin: Stir gently for 4 hours. Filter off the resin.[5] The aniline is now covalently bound to the bead.

    • Acetic Anhydride:[1] Stir for 1 hour. This converts

      
      -ethylaniline to 
      
      
      -ethyl-
      
      
      -phenylacetamide (neutral, very different polarity).[1]
  • Workup: Wash with

    
     and proceed to Method B. The acetamide derivative is easily separated from the sulfonamide by chromatography.
    

Visualization of Purification Logic

PurificationWorkflowCrudeCrude Reaction Mixture(Product + N-ethylaniline + Sulfonic Acid)DCM_SolnDissolve in DCMCrude->DCM_SolnBase_WashWash with sat. NaHCO3DCM_Soln->Base_WashAq_Waste1Aqueous Waste:Sulfonic Acid, HClBase_Wash->Aq_Waste1DiscardOrg_Phase1Organic Phase:Product + N-ethylanilineBase_Wash->Org_Phase1Acid_WashWash with Citrate Buffer (pH 3.5)(The 'pKa Cut')Org_Phase1->Acid_WashAq_Waste2Aqueous Waste:Protonated N-ethylanilineAcid_Wash->Aq_Waste2Discard (Removes Aniline)Org_Phase2Organic Phase:Purified ProductAcid_Wash->Org_Phase2DecisionPurity Check (TLC/LCMS)Org_Phase2->DecisionRecrystRecrystallization(EtOH/Water)Decision->Recryst<98%FinalPure N-ethyl-N-phenylpyridine-3-sulfonamideDecision->Final>98%Recryst->Final

Figure 1: Logical workflow for the differential extraction and purification of the target sulfonamide.

Quality Control & Analytical Parameters

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

Expected NMR Signals ( DMSO- )
  • Pyridine Ring: Look for characteristic splitting at

    
     8.7–9.1 ppm (C2-H and C6-H), 
    
    
    8.2 ppm (dt, C4-H), and
    
    
    7.6 ppm (dd, C5-H).[1]
  • Ethyl Group: Quartet at

    
     ~3.6 ppm (
    
    
    ) and Triplet at
    
    
    ~1.0 ppm (
    
    
    ).[1]
  • Phenyl Ring: Multiplet at

    
     7.1–7.4 ppm.[1]
    

References

  • General Synthesis of Pyridine Sulfonamides

    • Source: ChemicalBook. "3-Pyridinesulfonamide synthesis."[1] Accessed October 2023.[1]

    • URL:

    • Relevance: Provides general reaction conditions for pyridine-3-sulfonyl chloride with amines.
  • pKa Considerations in Extraction

    • Source: Evans, D. A. "pKa's of Nitrogen Acids and Bases." Harvard University.[1]

    • URL:

    • Relevance: Foundational data for estimating the pKa differential between pyridine deriv
  • Sulfonamide Purification Techniques

    • Source: Organic Chemistry Portal.[1] "p-Toluenesulfonamides."[1]

    • URL:

    • Relevance: General protocols for handling sulfonamide stability and purific
  • Scavenging Resins in Organic Synthesis

    • Source: Biotage Application Note.[1] "Use of Scavenger Resins for Amine Removal."

    • URL: (General landing page for verified resin protocols).

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

I. Overview of the Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-ethylaniline.[1][2][3] This is a classic nucleophilic substitution reaction at the sulfonyl sulfur, where the nitrogen of N-ethylaniline acts as the nucleophile, displacing the chloride from the sulfonyl chloride.[1][4] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]

While the reaction appears straightforward, achieving a high yield of pure product can be challenging. Common issues include incomplete reactions, the formation of side products, and difficulties in purification. This guide will address these issues systematically.

II. Troubleshooting Guide: Enhancing Your Yield and Purity

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors. Let's break down the potential culprits and their solutions:

  • Poor Quality of Starting Materials:

    • 6-Chloropyridine-3-sulfonyl chloride: This reagent is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[1] Always use a fresh, dry batch of the sulfonyl chloride. If you suspect degradation, you can verify its purity by melting point determination (44-50 °C) or other analytical techniques.[2]

    • N-ethylaniline: Impurities in the amine can lead to side reactions. Ensure your N-ethylaniline is of high purity and, if necessary, distill it before use.

    • Solvent: The presence of water in the solvent can hydrolyze the sulfonyl chloride.[1] Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture exposure.[1]

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. A weak base may not effectively neutralize the generated HCl, leading to protonation of the N-ethylaniline and slowing down the reaction. Common bases for this reaction include pyridine and triethylamine.[4][5] The use of an appropriate amount of base is also crucial to drive the reaction to completion.[6]

    • Temperature: While heating can increase the reaction rate, it can also promote the formation of byproducts. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[5][7]

    • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the sulfonyl chloride (1.0-1.1 equivalents) is often used to ensure complete consumption of the more valuable amine.[1][5]

  • Side Reactions:

    • Over-reaction: While less common with secondary amines like N-ethylaniline, primary amines can sometimes undergo double sulfonylation.[5] Careful control of stoichiometry is key to avoiding this.

    • Hydrolysis of the sulfonyl chloride: As mentioned, this is a significant side reaction if moisture is present.[1]

Troubleshooting Decision Tree for Low Yield:

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Are starting materials (especially 6-chloropyridine-3-sulfonyl chloride) fresh and anhydrous? Start->CheckReagents CheckConditions Were optimal reaction conditions used? (Base, Solvent, Temperature) CheckReagents->CheckConditions Yes SolutionReagents Use fresh, anhydrous reagents and solvents. Consider purification of starting materials. CheckReagents->SolutionReagents No CheckSideReactions Is there evidence of side products (e.g., via TLC or NMR)? CheckConditions->CheckSideReactions Yes SolutionConditions Optimize reaction conditions: - Screen different bases (e.g., pyridine, Et3N) - Adjust temperature (start low) - Verify stoichiometry CheckConditions->SolutionConditions No CheckSideReactions->Start No, re-evaluate SolutionSideReactions Minimize side reactions: - Ensure anhydrous conditions - Control stoichiometry carefully CheckSideReactions->SolutionSideReactions Yes

Caption: A decision tree to diagnose and resolve low reaction yields.

Q2: I am observing significant impurity formation. What are the common byproducts and how can I minimize them?

The primary impurity is often the unreacted starting materials or the hydrolysis product of the sulfonyl chloride.

Potential Impurity Cause Mitigation Strategy
6-chloropyridine-3-sulfonic acidHydrolysis of 6-chloropyridine-3-sulfonyl chloride due to moisture.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1]
Unreacted N-ethylanilineIncomplete reaction due to suboptimal conditions or insufficient sulfonyl chloride.Optimize reaction conditions (base, temperature). Use a slight excess of the sulfonyl chloride.
Unreacted 6-chloropyridine-3-sulfonyl chlorideIncomplete reaction due to insufficient N-ethylaniline or short reaction time.Ensure correct stoichiometry and monitor the reaction to completion via TLC.
Q3: The purification of my product is proving difficult. What are the recommended purification techniques?

The polarity of sulfonamides can sometimes make purification challenging.[1] Here are the most effective methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure, crystalline product. Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexanes).[1]

  • Column Chromatography: Silica gel column chromatography is a standard technique for purifying sulfonamides.[1][7][8] The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Aqueous Workup: After the reaction is complete, quenching with water or a dilute acid is a crucial first step.[1] This is followed by extraction with an organic solvent. Washing the organic layer with brine can help to remove residual water before drying.[1]

III. Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Reaction Workflow:

ReactionWorkflow Start Start Setup 1. Dissolve N-ethylaniline and base in anhydrous solvent under N2. Start->Setup Cool 2. Cool the mixture to 0 °C. Setup->Cool Add 3. Add a solution of 6-chloropyridine-3-sulfonyl chloride dropwise. Cool->Add React 4. Stir at 0 °C, then warm to RT. Monitor by TLC. Add->React Workup 5. Quench with water and extract with an organic solvent. React->Workup Purify 6. Dry, concentrate, and purify (recrystallization or chromatography). Workup->Purify End End Purify->End

Caption: A step-by-step workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve N-ethylaniline (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[5]

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.[5]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 6-chloropyridine-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

  • Workup: Once the reaction is complete, quench it by adding water.[1] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]

IV. Frequently Asked Questions (FAQs)

Q4: Can I use a different base for this reaction?

Yes, other bases such as pyridine can also be used.[4] The choice of base can sometimes influence the reaction rate and the formation of byproducts. It is advisable to perform small-scale trials to determine the optimal base for your specific setup.

Q5: How do I know when the reaction is complete?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reagent (typically the N-ethylaniline) and the appearance of the product spot.

Q6: What are the safety precautions for handling 6-chloropyridine-3-sulfonyl chloride?

6-chloropyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound.[9][10] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q7: Are there alternative, greener methods for synthesizing sulfonamides?

Yes, research is ongoing to develop more sustainable methods for sulfonamide synthesis. These include the use of alternative solvents, such as deep eutectic solvents, and catalytic methods that avoid the use of stoichiometric amounts of activating reagents.[9][11]

V. References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). SpringerLink.

  • Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). BenchChem.

  • Optimizing reaction conditions for sulfonylation. (2025). BenchChem.

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (n.d.). Darcy & Roy Press.

  • 6-Chloropyridine-3-sulfonyl chloride. (n.d.). Chem-Impex.

  • 6-Chloropyridine-3-sulfonamide. (n.d.). Chongqing Chemdad Co., Ltd.

  • 6-Chloropyridine-3-sulfonamide. (n.d.). Synchem.

  • Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. (2013). Rasayan Journal of Chemistry.

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.

  • Sulfonamide and carbamate derivatives of 6-chloropurine: Synthesis, characterization and antimicrobial activity evaluation. (2017). ResearchGate.

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. (n.d.). PMC.

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). BenchChem.

  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry.

  • Sulfonamide purification process. (n.d.). Google Patents.

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025). De Gruyter.

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.

  • Method for producing pyridine-3-sulfonyl chloride. (n.d.). Google Patents.

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (n.d.). Green Chemistry (RSC Publishing).

  • Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. (n.d.). Lat. Am. J. Pharm.

  • Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (2013). International Journal of ChemTech Research.

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI.

  • 2-Chloropyridine-3-sulfonyl chloride. (2014). J&K Scientific.

  • 5-Chloropyridine-3-sulfonyl chloride. (n.d.). PubChem.

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (n.d.). Acta Pol. Pharm.

Sources

Technical Support Center: 6-Chloropyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis for Optimal Reactivity and Reproducibility

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 6-chloropyridine-3-sulfonyl chloride.

Q1: What is 6-chloropyridine-3-sulfonyl chloride and what makes it a useful synthetic building block?

6-Chloropyridine-3-sulfonyl chloride is a chemical compound featuring a chloropyridine ring and a sulfonyl chloride functional group.[1][2] This structure makes it a highly effective reagent for introducing the (6-chloro-3-pyridyl)sulfonyl group into molecules. It is frequently used in the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[1][2][3]

Q2: What is hydrolysis, and why is 6-chloropyridine-3-sulfonyl chloride so prone to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Sulfonyl chlorides are highly reactive towards nucleophiles, and water is a readily available nucleophile.[4] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for attack by water. This reaction is often rapid and leads to the formation of the corresponding sulfonic acid (6-chloropyridine-3-sulfonic acid) and hydrochloric acid.[4][5]

Q3: How can I visually identify if my 6-chloropyridine-3-sulfonyl chloride has undergone hydrolysis?

While a definitive assessment requires analytical techniques, there are some physical signs that may indicate hydrolysis:

  • Change in Physical State: Pure 6-chloropyridine-3-sulfonyl chloride is typically a solid.[2][6] The resulting sulfonic acid is often a more viscous, syrupy substance or may appear as a separate phase.

  • Clumping: The presence of clumps or a "wet" appearance in the solid reagent can be a sign of moisture absorption and subsequent hydrolysis.

  • Acidic Odor: The generation of hydrochloric acid during hydrolysis may result in a sharp, acidic smell.[4]

Q4: What are the primary consequences of using hydrolyzed 6-chloropyridine-3-sulfonyl chloride in my experiments?

Using a hydrolyzed reagent can have several detrimental effects on your reaction:

  • Reduced Yield: The hydrolyzed sulfonic acid is no longer reactive in the desired sulfonylation reaction, leading to a lower yield of your target product.[5][7]

  • Formation of Impurities: The sulfonic acid byproduct can complicate purification and may even react with other components in your mixture, leading to unexpected side products.[5]

  • Inconsistent Results: The variable extent of hydrolysis in your starting material can lead to poor reproducibility between experiments.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-solving framework for issues that may arise from the use of improperly handled 6-chloropyridine-3-sulfonyl chloride.

Problem: My reaction yield is significantly lower than expected.

  • Potential Cause: The most likely culprit is the use of hydrolyzed 6-chloropyridine-3-sulfonyl chloride. The active reagent concentration is lower than calculated, leading to incomplete conversion.[5][7]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, assess the quality of your sulfonyl chloride. A simple test is to check its melting point; impurities will typically lower and broaden the melting range.[8] For a more definitive analysis, techniques like NMR spectroscopy or GC-MS can be employed.[8][9]

    • Use Fresh or Properly Stored Reagent: If hydrolysis is suspected, it is best to use a fresh, unopened bottle of the reagent. Ensure that any previously opened bottles have been stored under an inert atmosphere.[10]

    • Ensure Anhydrous Conditions: All solvents and other reagents must be rigorously dried before use. Glassware should be oven-dried or flame-dried immediately prior to setting up the reaction.[11][12]

Problem: I am observing a prominent, polar impurity in my reaction work-up that is difficult to separate from my product.

  • Potential Cause: This impurity is very likely the 6-chloropyridine-3-sulfonic acid byproduct from the hydrolysis of your starting material. Sulfonic acids are often highly polar and can be challenging to remove during standard purification procedures.

  • Troubleshooting Steps:

    • Aqueous Wash: During the work-up, a wash with a mild, non-nucleophilic aqueous base (e.g., a saturated solution of sodium bicarbonate) can help to deprotonate the sulfonic acid, forming a salt that is more soluble in the aqueous phase and can be separated.

    • Preventative Measures: The most effective solution is to prevent the formation of the sulfonic acid in the first place by strictly adhering to anhydrous reaction conditions.[5]

    • Chromatography Considerations: If the sulfonic acid is still present, you may need to adjust your chromatography conditions. Using a more polar eluent system or a different stationary phase may be necessary to achieve separation.

Problem: My bottle of 6-chloropyridine-3-sulfonyl chloride has developed a noticeable pressure buildup.

  • Potential Cause: This is a serious safety concern and a strong indicator of decomposition. Hydrolysis produces hydrochloric acid gas, which can lead to a dangerous increase in pressure within a sealed container.[4]

  • Immediate Actions:

    • Handle with Extreme Caution: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

    • Vent in a Fume Hood: Carefully and slowly vent the container in a well-ventilated fume hood. Do not attempt to open a visibly bulging or compromised container.

    • Proper Disposal: The reagent is likely significantly degraded and should be quenched and disposed of according to your institution's hazardous waste guidelines.

Section 3: Protocols for Preventing Hydrolysis

Adherence to the following protocols will significantly minimize the risk of hydrolysis and ensure the quality of your 6-chloropyridine-3-sulfonyl chloride.

Protocol 3.1: Recommended Storage and Handling
  • Upon Receipt: Inspect the container for any signs of damage or compromised seals.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][13] Recommended storage temperature is typically 2-8°C.[10]

  • Inert Atmosphere: Once opened, the headspace of the bottle should be flushed with a dry, inert gas (e.g., nitrogen or argon) before resealing.[10] Using a septum-sealed bottle (like a Sure/Seal™ bottle) is highly recommended for repeated access.[11]

  • Desiccation: Store the sealed container within a desiccator containing a suitable drying agent (e.g., silica gel or Drierite) to protect it from ambient moisture.

Protocol 3.2: Setting Up a Reaction Under Anhydrous Conditions
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120°C for several hours or flame-dried under vacuum immediately before use.[11][12]

  • Inert Atmosphere Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler system to monitor the gas flow.[11]

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also free from water.

  • Reagent Transfer: Transfer the 6-chloropyridine-3-sulfonyl chloride from its storage container to the reaction vessel using an inert atmosphere technique, such as a glovebox or by using a syringe through a septum.[14][15]

Protocol 3.3: Quality Control - Assessing Reagent Integrity

For critical applications, it is advisable to confirm the purity of the sulfonyl chloride before use.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆).[9] The presence of a significant peak corresponding to the sulfonic acid indicates hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can effectively separate and identify the sulfonyl chloride from its hydrolysis product.[8]

  • Titration: A classic but effective method involves reacting the sulfonyl chloride with a known excess of a nucleophile and then back-titrating the unreacted nucleophile to determine the concentration of the active sulfonyl chloride.[9]

Section 4: Visual Guides

Diagram 1: Hydrolysis Mechanism of 6-Chloropyridine-3-sulfonyl Chloride

Hydrolysis cluster_reactants Reactants cluster_ts Transition State cluster_products Products reagent 6-Chloropyridine-3-sulfonyl Chloride H2O H₂O TS Nucleophilic Attack sulfonic_acid 6-Chloropyridine-3-sulfonic Acid TS->sulfonic_acid HCl HCl TS->HCl

Caption: The hydrolysis of 6-chloropyridine-3-sulfonyl chloride proceeds via nucleophilic attack of water.

Diagram 2: Recommended Workflow for Handling Moisture-Sensitive Reagents

Workflow start Start: Receive Reagent storage Store in Cool, Dry Place (2-8°C) in a Desiccator start->storage prep Prepare Anhydrous Glassware and Solvents storage->prep inert Set Up Reaction Under Inert Atmosphere (N₂ or Ar) prep->inert transfer Transfer Reagent via Syringe or in Glovebox inert->transfer reaction Run Reaction transfer->reaction reseal Flush Reagent Bottle with Inert Gas and Reseal Tightly reaction->reseal end Store Reagent Bottle in Desiccator reseal->end

Caption: A systematic workflow to minimize moisture exposure during storage and use.

Section 5: Data Summary

Table 1: Key Parameters for Maintaining the Stability of 6-Chloropyridine-3-sulfonyl Chloride

ParameterRecommendationRationale
Storage Temperature 2-8°C[10]Minimizes thermal degradation and slows the rate of hydrolysis.
Storage Atmosphere Dry Nitrogen or Argon[10]Excludes atmospheric moisture, the primary reactant in hydrolysis.
Container Tightly sealed, original container; preferably with a septum seal (e.g., Sure/Seal™)[11][13]Prevents ingress of ambient moisture.
Reaction Solvents Anhydrous, aprotic solvents (e.g., THF, DCM, Acetonitrile)Prevents the solvent from acting as a reactant and hydrolyzing the sulfonyl chloride.
Glassware Oven-dried (>120°C) or flame-dried under vacuum[11][12]Removes adsorbed water from glass surfaces, a common source of contamination.

Section 6: References

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Sulfinyl halide. Wikipedia. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. [Link]

Sources

Removing unreacted N-ethylaniline from sulfonamide products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted N-Ethylaniline from Tertiary Sulfonamide Products Ticket ID: PUR-004-NET Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess N-ethylaniline (a secondary aromatic amine) from a reaction mixture containing your target tertiary sulfonamide . This is a common challenge in medicinal chemistry. N-ethylaniline is lipophilic enough to resist simple aqueous washes if the pH is not strictly controlled, and it poses a genotoxicity risk (ICH M7) that requires stringent removal.

This guide provides three validated workflows to resolve this issue, ranging from standard extraction to high-throughput scavenging.

Module 1: The Thermodynamic Solution (Liquid-Liquid Extraction)

Best for: Bulk synthesis (>1g), cost-sensitive scale-up.

The most robust method relies on manipulating the pKa difference between your impurity and your product.

The Chemistry:

  • Impurity (N-ethylaniline): Weak base. The pKa of its conjugate acid is 5.12 [1].[1] To make it water-soluble, you must fully protonate it.

  • Product (Tertiary Sulfonamide): Neutral. Unlike primary sulfonamides, tertiary sulfonamides lack an acidic N-H proton. They remain organic-soluble across the entire pH range (0-14).

Protocol: The "Split-pH" Double Wash

Do not rely on a single wash. Follow this self-validating sequence to remove both the amine and any unreacted sulfonyl chloride.

  • Dissolve: Dilute your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Ether if possible; amine salts can sometimes remain suspended in ether emulsions.

  • Acid Wash (Target: Amine Removal):

    • Wash the organic layer 2x with 1M HCl .

    • CRITICAL VALIDATION: After mixing and separating, test the aqueous layer with pH paper. It must be pH < 2 .

    • Why? If the aqueous layer is pH 4-5, you are near the buffering region of the aniline (pKa ~5.1). You have not removed all the impurity. Add more acid until pH < 2 is confirmed.

  • Base Wash (Target: Sulfonyl Chloride Removal):

    • Wash the organic layer 2x with Saturated NaHCO₃ or 1M NaOH .

    • Mechanism:[2] This hydrolyzes unreacted sulfonyl chlorides into water-soluble sulfonate salts. Your tertiary sulfonamide remains in the organic layer.

  • Finish: Dry over MgSO₄, filter, and concentrate.

Troubleshooting LLE
SymptomProbable CauseCorrective Action
Amine still present by TLC/LCMS pH Drift: The amine neutralized your acid wash.Check aqueous pH after the wash. Use 2M HCl if necessary.
Emulsion forms Surfactant Effect: Anilinium salts can act as surfactants.Add solid NaCl to saturate the aqueous layer (Salting Out). Filter the biphasic mixture through a Celite pad.
Product lost to aqueous Polarity: Your sulfonamide R-groups are too polar.Switch organic solvent to 10% Methanol in Chloroform (CHCl₃).
Visualization: The Extraction Logic

ExtractionLogic Start Crude Mixture (Sulfonamide + N-ethylaniline) AcidWash Add 1M HCl (Target pH < 2) Start->AcidWash OrgLayer1 Organic Layer (Neutral Species) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Protonated Salts) AcidWash->AqLayer1 Partition SpeciesOrg Contains: 1. Tertiary Sulfonamide 2. Unreacted Sulfonyl Chloride OrgLayer1->SpeciesOrg SpeciesAq Contains: 1. N-ethylanilinium Chloride (Water Soluble) AqLayer1->SpeciesAq

Figure 1: Separation logic based on pKa manipulation. At pH < 2, the equilibrium shifts >99% of the N-ethylaniline into the aqueous phase.

Module 2: The Kinetic Solution (Solid-Supported Scavenging)

Best for: Parallel synthesis, library generation, or acid-sensitive substrates.

If you cannot use acid washes (e.g., your molecule contains an acid-labile acetal or Boc group), use a chemoselective scavenger resin .

The Tool: PS-Isocyanate (Polystyrene-bound Isocyanate) [2].[3][4] Mechanism: The isocyanate acts as a "lobster trap." It reacts covalently with the nucleophilic secondary amine (N-ethylaniline) to form a urea. The impurity becomes tethered to the solid bead, which is then filtered away.

Protocol: Scavenging N-Ethylaniline
  • Calculate Loading: Determine the excess mmols of N-ethylaniline used in the reaction.

  • Add Resin: Add 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.

    • Example: If you have 0.1 mmol excess amine, add 0.3 mmol capacity of resin.

  • Solvent Choice: Use DCM or DCE .[4]

    • Why? These solvents swell the polystyrene beads, allowing the amine to diffuse into the gel phase where the reactive sites are located.

  • Incubate: Shake at room temperature for 2–4 hours .

    • Note: Anilines are less nucleophilic than aliphatic amines. If scavenging is slow, heat to 60°C.[3]

  • Validation: Spot the supernatant on TLC. If the aniline spot is gone, filter the resin.

  • Wash: Wash the resin cake with DCM to recover any entrained product.

Visualization: Scavenger Workflow

Scavenger Impurity N-ethylaniline (Solution) Resin PS-Isocyanate Bead (Solid) Impurity->Resin Attack Complex Resin-Urea Complex (Solid - Trapped) Resin->Complex Covalent Bond Filtration Filtration Step Complex->Filtration Waste Solid Waste (Impurity Bound) Filtration->Waste Retentate Product Pure Sulfonamide (Filtrate) Filtration->Product Eluent

Figure 2: The chemical trapping mechanism. The impurity is physically removed from the solution phase via filtration.[3][5]

Module 3: Safety & Trace Analysis (ICH M7 Compliance)

Best for: Final compound submission and biological testing.

The Risk: N-ethylaniline is structurally related to aniline, a known class of Genotoxic Impurities (GTIs) . Under ICH M7 guidelines, mutagenic impurities must be controlled to very low levels (often < 1.5 µ g/day intake) [3].[6]

FAQ: How do I detect trace N-ethylaniline? Standard UV detection at 254 nm is often sufficient, but for trace analysis (ppm levels), use the following parameters:

  • Technique: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase (High pH stability preferred).

  • Mobile Phase: 0.1% Ammonia (pH 10) in Water vs. Acetonitrile.

    • Why High pH? At high pH, N-ethylaniline is neutral and retains well on C18. At low pH (0.1% Formic acid), it is protonated and may elute in the void volume, masking it from detection.

  • Derivatization (Optional): If UV signal is low, react a sample with dansyl chloride to create a highly fluorescent derivative for easy detection.

References
  • PubChem. (n.d.). N-Ethylaniline (Compound).[1][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (n.d.). PS-Isocyanate Technical Note. Retrieved from [Link] (Note: General reference to manufacturer technical data for PS-NCO).

  • European Medicines Agency. (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Pyridine Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Catalysts for Pyridine Sulfonamide Formation Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

Welcome to the technical support hub for pyridine sulfonamide synthesis. This scaffold is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, sulfapyridine), yet its formation is frequently plagued by low yields, bis-sulfonylation, and regioselectivity errors.

The Central Conflict: The reaction between a sulfonyl chloride (


) and an aminopyridine involves a "lazy" nucleophile (the exocyclic amine) and a moisture-sensitive electrophile.
  • The Trap: The pyridine ring nitrogen is often more basic/nucleophilic than the exocyclic amine, leading to unproductive

    
    -ring sulfonylation or pyridinium salt formation.
    
  • The Solution: You must either activate the electrophile (using nucleophilic catalysis, e.g., DMAP) or activate the nucleophile (using strong deprotonation, e.g., NaH).

Critical Base Selection Matrix

Do not choose a base arbitrarily. Select based on the electronic properties of your specific aminopyridine substrate.

Base CatalystRoleBest ForTechnical Constraint
Pyridine Solvent & Acid ScavengerSimple, electron-rich anilines.Weak Activator: Often fails with electron-deficient 2-aminopyridines. Hard to remove (high b.p. compared to DCM).
DMAP Nucleophilic Catalyst Standard Standard: Sluggish amines, steric hindrance.[1]Hyper-Active: Can promote bis-sulfonylation if stoichiometry isn't controlled.
TEA / DIPEA Stoichiometric Acid ScavengerGeneral use (Auxiliary base).Non-Catalytic: Poor nucleophilicity; rarely works alone for difficult couplings. DIPEA prevents quaternary salt formation.
NaH / LiHMDS Strong DeprotonatorThe "Nuclear" Option: Extremely unreactive amines.Moisture Intolerant: Requires strictly anhydrous conditions. Irreversible deprotonation.

The "Why" & "How": DMAP Nucleophilic Catalysis

User Question: "Why isn't Triethylamine (TEA) working? My starting material is untouched."

Technical Insight: TEA is a proton sponge, not a catalyst. Aminopyridines are poor nucleophiles because their lone pair is delocalized into the aromatic ring. To force the reaction, we use 4-Dimethylaminopyridine (DMAP) .[2]

DMAP attacks the sulfonyl chloride faster than the amine, forming a highly reactive


-sulfonylpyridinium intermediate. This intermediate is a "hot" electrophile that readily transfers the sulfonyl group to your sluggish amine.
Mechanism Visualization

DMAP_Catalysis Start Sulfonyl Chloride (R-SO2-Cl) Inter [N-Sulfonyl-DMAP]+ (Activated Electrophile) Start->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Pyridine Sulfonamide (Target) Inter->Product Sulfonyl Transfer Byprod DMAP-H+ Cl- (Salt) Inter->Byprod Cl- displacement Amine Aminopyridine (Poor Nucleophile) Amine->Product Product->DMAP Regenerates Catalyst

Figure 1: The catalytic cycle of DMAP. Note that DMAP lowers the activation energy for the attack by the poor nucleophile.

Troubleshooting Guide: Diagnostics & Solutions

User Question: "I am seeing multiple spots on TLC or getting low yields. How do I fix this?"

Follow this logic flow to diagnose your specific failure mode.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Yield Low Yield / SM Remaining Issue->Yield Bis Bis-Sulfonylation (Product reacts again) Issue->Bis Regio Wrong Isomer (Ring N-Sulfonylation) Issue->Regio Hydrolysis Cause: Hydrolysis of R-SO2-Cl (Moisture) Yield->Hydrolysis Activate Cause: Poor Nucleophile Yield->Activate Excess Cause: Excess Base/Electrophile Bis->Excess BasicN Cause: Ring N is more basic Regio->BasicN Sol_Yield Fix: Dry Solvents + 1.5eq R-SO2-Cl Hydrolysis->Sol_Yield Sol_DMAP Fix: Add 10-20 mol% DMAP Activate->Sol_DMAP Sol_Stoich Fix: Strict 1:1 stoichiometry Slow addition at 0°C Excess->Sol_Stoich Sol_NaH Fix: Use NaH (Deprotonate Exocyclic N) or Protect Ring N BasicN->Sol_NaH

Figure 2: Diagnostic flowchart for sulfonamide synthesis failures.

Detailed FAQ

Q1: My sulfonyl chloride disappears, but I don't get the product. Where did it go?

  • Diagnosis: Hydrolysis. Sulfonyl chlorides are notoriously moisture-sensitive. If your solvent (Pyridine/DCM) is "wet," the chloride converts to sulfonic acid (

    
    ), which is water-soluble and washes away during workup.
    
  • Fix: Use anhydrous DCM. Dry your pyridine over KOH. Increase sulfonyl chloride equivalents to 1.2–1.5 eq.

Q2: I'm getting bis-sulfonylation (two sulfonyl groups on the amine).

  • Diagnosis: The mono-sulfonamide product is still acidic/nucleophilic enough to react again, especially if DMAP is used in excess or temperature is too high.

  • Fix:

    • Reduce DMAP to catalytic amounts (5-10 mol%).

    • Add the sulfonyl chloride dropwise at 0°C.

    • Use a bulky base like DIPEA instead of TEA to discourage the second attack sterically.

Q3: The reaction is stuck at 50% conversion.

  • Diagnosis: The HCl byproduct is protonating your unreacted aminopyridine, killing its nucleophilicity.

  • Fix: Ensure you have at least 1.1 eq of stoichiometric base (TEA/DIPEA) plus your catalytic DMAP. The stoichiometric base sacrifices itself to neutralize the HCl.

Validated Experimental Protocol

Protocol ID: SOP-SULF-PYR-02 Scope: Synthesis of sulfonamides from electron-deficient aminopyridines.

Reagents:

  • Aminopyridine (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)[3]

  • DMAP (0.1 equiv)[4]

  • Pyridine (Solvent/Base) OR Anhydrous DCM + TEA (2.0 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and flush with Argon/Nitrogen.

  • Dissolution: Dissolve Aminopyridine (1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If solubility is poor, use Pyridine as the solvent, but expect a harder workup.

  • Base Addition: Add Triethylamine (2.0 mmol) and DMAP (0.1 mmol). Stir for 5 minutes.

  • Controlled Addition: Cool the mixture to 0°C (Ice bath). Dissolve Sulfonyl Chloride (1.2 mmol) in 2 mL DCM and add it dropwise over 10 minutes.

    • Why? Prevents local concentration spikes that lead to bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC.[4][5]

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Tip: Pyridine sulfonamides are polar. You may need 5-10% MeOH in DCM.

References

  • DMAP Catalysis Mechanism: "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[6] Beilstein Journal of Organic Chemistry.

  • Base Selection & Protocols: "Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis." BenchChem Technical Guides.

  • Troubleshooting Bis-sulfonylation: "Troubleshooting common issues in sulfonamide synthesis reactions." BenchChem Technical Support.

  • Regioselectivity Strategies: "Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines." National Institutes of Health (PubMed).

  • General Review: "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface.

Sources

Validation & Comparative

A Senior Scientist's Guide to Validating Pyridine Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the robust validation of pyridine derivatives as inhibitors of carbonic anhydrase (CA). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to inhibitor characterization.

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is crucial for a host of physiological processes, from respiration and pH homeostasis to biosynthesis.[1][3] The involvement of specific CA isoforms in pathologies like glaucoma, epilepsy, and particularly cancer, has rendered them significant therapeutic targets.[3][4] Among the various classes of inhibitors, sulfonamides and their bioisosteres, such as those based on a pyridine scaffold, have shown significant promise, acting by coordinating to the catalytic zinc ion.[5]

Validating the inhibitory potential of a new chemical entity, such as a pyridine derivative, requires a multi-step, evidence-based approach. This guide compares the primary methodologies, details the necessary kinetic analyses, and emphasizes the critical importance of selectivity profiling.

The Mechanism: Targeting the Catalytic Zinc

The core of carbonic anhydrase's catalytic power lies in its active site, which features a zinc (Zn²⁺) ion coordinated by three histidine residues and a water molecule.[1][6] The positively charged zinc ion lowers the pKa of the bound water, facilitating its deprotonation to a potent nucleophile, a zinc-bound hydroxide ion.[6][7] This hydroxide then attacks the electrophilic carbon of a CO₂ molecule that has entered the active site pocket, converting it to bicarbonate.[8] The catalytic cycle is regenerated when the bicarbonate product is displaced by another water molecule.[8]

Most inhibitors, including pyridine-based sulfonamides, function by directly competing with this process. The sulfonamide group (or a similar zinc-binding group) displaces the water/hydroxide ligand and coordinates directly to the Zn²⁺ ion, effectively shutting down the enzyme's catalytic machinery.[5]

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition Mechanism E_H2O E-Zn²⁺-H₂O E_OH E-Zn²⁺-OH⁻ E_H2O->E_OH -H⁺ Inhibited_Complex E-Zn²⁺-I E_H2O->Inhibited_Complex + Inhibitor (I) E_CO2 E-Zn²⁺-OH⁻---CO₂ E_OH->E_CO2 +CO₂ E_HCO3 E-Zn²⁺-HCO₃⁻ E_CO2->E_HCO3 Nucleophilic Attack E_HCO3->E_H2O +H₂O -HCO₃⁻ Inhibitor Pyridine Derivative (I)

Caption: Mechanism of CA catalysis and competitive inhibition.

Core Validation Assays: A Head-to-Head Comparison

The two most widely employed methods for assessing CA inhibition are the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (pNPA) esterase assay. The choice between them is a critical decision driven by the stage of research, desired accuracy, and available resources.

FeatureStopped-Flow CO₂ Hydration Assayp-Nitrophenyl Acetate (pNPA) Esterase Assay
Principle Measures the physiological reaction: CO₂ hydration.Measures the non-physiological hydrolysis of an ester substrate.[9]
Relevance Gold Standard. Directly measures the enzyme's primary biological function.Indirect/Proxy. Relies on the promiscuous esterase activity of CA.[8]
Sensitivity Very High. Suitable for potent inhibitors with sub-nanomolar Ki values.Moderate to Low. Less suitable for highly potent inhibitors.
Throughput Low. Requires specialized equipment and is performed sample-by-sample.High. Amenable to 96-well plate format for screening campaigns.[3]
Equipment Stopped-flow spectrophotometer (uncommon, expensive).[10]Standard microplate reader or spectrophotometer (common).[3]
Best For Accurate Ki determination, mechanism of action studies, lead optimization.Primary screening, hit identification, initial SAR studies.

While the pNPA assay is invaluable for initial high-throughput screening, confirming all lead candidates and publishing final data requires the use of the stopped-flow CO₂ hydration assay .[10][11] Relying solely on the esterase assay can lead to misinterpretation of an inhibitor's true potency against the enzyme's native function.[10]

Experimental Protocols for Robust Validation

A self-validating protocol is one where the inclusion of appropriate controls ensures that the observed results are directly and unambiguously attributable to the phenomenon being studied.

Gold Standard: Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed rate of pH change resulting from proton production during CO₂ hydration.[11][12][13] The inhibition is quantified by the reduction in this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with a low buffering capacity, such as 20 mM TRIS or HEPES, containing a pH indicator (e.g., phenol red), at the desired pH (typically 7.5).

    • Enzyme Stock: Prepare a concentrated stock of the purified human carbonic anhydrase isoform (e.g., hCA II, IX, XII) in the assay buffer.

    • CO₂ Solution: Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas into chilled, deionized water.[10] This must be kept on ice and prepared fresh.

    • Inhibitor Solutions: Prepare a serial dilution of the pyridine derivative in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%) and consistent across all wells.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., ~557 nm for phenol red) at a controlled temperature (e.g., 25°C).

  • Experimental Execution:

    • One syringe of the stopped-flow apparatus is loaded with the enzyme solution (pre-incubated with the inhibitor or vehicle control for ~15 minutes).[14]

    • The second syringe is loaded with the CO₂-saturated solution.

    • The solutions are rapidly mixed in the observation cell, initiating the reaction.

    • The initial linear rate of absorbance change (ΔAbs/Δtime) is recorded for the first few seconds of the reaction.

  • Controls (Essential for Validation):

    • Uninhibited Control (100% Activity): Enzyme + Vehicle (e.g., DMSO) to establish the maximum reaction rate.

    • Non-enzymatic Control (0% Activity): Buffer + Vehicle (no enzyme) to measure the background, uncatalyzed rate of CO₂ hydration.

    • Standard Inhibitor Control: A known pan-CA inhibitor like Acetazolamide (AAZ) should be run as a positive control to validate the assay's performance.[15]

  • Data Analysis:

    • Subtract the non-enzymatic rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀.

    • Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

High-Throughput Screening: p-Nitrophenyl Acetate (pNPA) Esterase Assay

This colorimetric assay leverages the ability of CA to hydrolyze the colorless substrate pNPA into the yellow-colored product p-nitrophenol, which can be measured spectrophotometrically at ~400-405 nm.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.[3]

    • Enzyme Solution: Prepare a working solution of the purified CA isoform in the assay buffer.

    • Substrate Stock: Prepare a 20 mM stock solution of pNPA in a non-aqueous solvent like acetonitrile or DMSO.[3] This should be prepared fresh.

    • Inhibitor Solutions: Prepare serial dilutions of the pyridine derivative.

  • Experimental Execution (96-well plate format):

    • To each well, add:

      • 170 µL of Assay Buffer.

      • 10 µL of Inhibitor solution or Vehicle control (for uninhibited and blank controls).

      • 10 µL of Enzyme solution (or buffer for the blank control).

    • Pre-incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA stock solution to all wells. The final pNPA concentration will be 1 mM.[3]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[3]

  • Controls (Essential for Validation):

    • Uninhibited Control: Enzyme + Vehicle + Substrate.

    • Blank Control: Buffer + Vehicle + Substrate (no enzyme) to correct for spontaneous pNPA hydrolysis.[16]

    • Positive Control: A known inhibitor (e.g., Acetazolamide) to confirm assay sensitivity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank control from all other measurements.

    • Determine the percent inhibition at each concentration and calculate the IC₅₀ value as described for the stopped-flow assay.

From IC₅₀ to Kᵢ: Understanding Inhibition Mechanism

The IC₅₀ value is a practical measure of potency but is dependent on experimental conditions. To determine the intrinsic binding affinity of the inhibitor (Kᵢ) and understand its mechanism of action, kinetic studies are required. This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).[17][18][19] By observing how the lines on the plot change in the presence of the inhibitor, one can deduce the mechanism (e.g., competitive, non-competitive, uncompetitive). For most CA inhibitors that target the active site zinc, a competitive or mixed-type inhibition pattern is expected.[20][21]

General Workflow for CA Inhibitor Validation cluster_0 Screening & Hit ID cluster_1 Hit Validation & Lead Op cluster_2 Selectivity Profiling Screen Primary Screen (e.g., pNPA Assay) HitID Hit Identification (Potency & SAR) Screen->HitID SF_Assay IC₅₀ Determination (Stopped-Flow Assay) HitID->SF_Assay Kinetics Kinetic Analysis (Lineweaver-Burk) SF_Assay->Kinetics Determine Kᵢ & Mechanism Isoform Test Against CA Isoform Panel (e.g., hCA I, II, IV, IX, XII) Kinetics->Isoform Dev_Candidate Development Candidate Isoform->Dev_Candidate Identify Selective Candidate

Caption: Workflow for validating a pyridine derivative as a CA inhibitor.

The Critical Step: Isoform Selectivity Profiling

Humans express 15 active CA isoforms, which differ in their tissue localization and physiological roles.[2] For example, hCA II is a ubiquitous, highly active cytosolic isoform, while hCA IX and XII are transmembrane proteins overexpressed in many tumors and are key targets for anticancer therapies.[2][4]

A successful therapeutic agent must be selective for its target isoform to minimize off-target effects. For instance, a drug targeting tumor-associated hCA IX should ideally show low activity against the highly abundant hCA I and hCA II.[22] Therefore, it is imperative to test promising pyridine derivatives against a panel of physiologically relevant CA isoforms.[23][24][25][26]

Inhibition data should be presented clearly, allowing for easy comparison of potency and selectivity.

Table 2: Example Inhibition Data for Pyridine Derivatives against Human CA Isoforms (Kᵢ in nM)

CompoundhCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)Selectivity Index (hCA II / hCA IX)
PYD-001 8,5001,25025.591.0[5]49.0
PYD-002 10,000+2,710137.2[5]155.619.8
PYD-003 6,73098015.145.364.9
Acetazolamide 2501225[4]5.70.48

Data is hypothetical but representative of published results.

Conclusion

Validating pyridine derivatives as carbonic anhydrase inhibitors is a systematic process that demands scientific rigor. It begins with high-throughput screening, followed by meticulous validation using the gold-standard stopped-flow CO₂ hydration assay to determine true inhibitory potency. Comprehensive kinetic analysis is essential to elucidate the mechanism of action, and extensive isoform selectivity profiling is non-negotiable for identifying candidates with therapeutic potential. By following this multi-faceted, evidence-based approach, researchers can confidently identify and advance novel inhibitors for a range of human diseases.

References

  • Carbonic Anhydrase. AK Lectures. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • The Complex Relationship between Metals and Carbonic Anhydrase: New Insights and Perspectives. MDPI. [Link]

  • Carbonic anhydrase. Wikipedia. [Link]

  • Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PMC, NIH. [Link]

  • 3D QSAR selectivity analyses of carbonic anhydrase inhibitors: insights for the design of isozyme selective inhibitors. PubMed. [Link]

  • Carbonic Anhydrase Esterase Activity Assay. YouTube. [Link]

  • Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. Chemical Communications (RSC Publishing). [Link]

  • 3.3. Esterase Activity Assay. Bio-protocol. [Link]

  • Structural aspects of isozyme selectivity in the binding of inhibitors to carbonic anhydrases II and IV. PubMed. [Link]

  • Structural Aspects of Isozyme Selectivity in the Binding of Inhibitors to Carbonic Anhydrases II and IV. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474). ChEMBL - EMBL-EBI. [Link]

  • Discovering isozyme-selective inhibitor scaffolds of human carbonic anhydrases using structural alignment and de novo drug design approaches. PubMed. [Link]

  • Lineweaver–Burk plots for carbonic anhydrase inhibition in the presence... ResearchGate. [Link]

  • Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. UNIPI. [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education - ACS Publications. [Link]

  • Inhibition of the hydration of CO2 catalyzed by carbonic anhydrase III from cat muscle. PubMed. [Link]

  • Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174). ChEMBL - EMBL-EBI. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • lineweaver-burk plot analysis: Topics. Science.gov. [Link]

  • Lineweaver–Burk plots for inhibition of carbonic anhydrase with... ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • Lineweaver-Burk plot – Knowledge and References. Taylor & Francis. [Link]

  • A kinetic analysis of carbonic anhydrase inhibition. PubMed. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. [Link]

Sources

Precision Validation of C13H13ClN2O2S: A Comparative Analysis of Combustion vs. High-Resolution Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of small molecule drug candidates, confirming the stoichiometry of heteroatom-rich scaffolds is the primary gatekeeper before biological screening. The molecule C13H13ClN2O2S (Molecular Weight: ~296.77 g/mol ) presents a specific analytical challenge due to the simultaneous presence of Sulfur and Chlorine alongside a nitrogenous backbone.

This guide moves beyond basic stoichiometry. It objectively compares the "Gold Standard" Automated Combustion Analysis (CHNS/O) against the modern alternative of High-Resolution Mass Spectrometry (HRMS) . We focus on the causality of analytical errors—specifically how halide and sulfur interferences distort results—and provide a self-validating protocol to ensure compliance with the industry-standard


 tolerance.

Theoretical Baseline: The Stoichiometric Target

Before any experimental validation, the theoretical mass percentages must be established using IUPAC standard atomic weights. This serves as the "True Value" against which all experimental data is regressed.

Target Molecule: C13H13ClN2O2S Structure Class: Likely a Sulfonamide or Sulfonylurea derivative (Common in diuretic/antidiabetic pharmacophores).

Table 1: Theoretical Elemental Composition
ElementCountAtomic Weight ( g/mol )Total Mass contributionTheoretical % (w/w)
Carbon (C) 1312.011156.14352.61%
Hydrogen (H) 131.00813.1044.42%
Chlorine (Cl) 135.4535.45011.95%
Nitrogen (N) 214.00728.0149.44%
Oxygen (O) 215.99931.99810.78%
Sulfur (S) 132.0632.06010.80%
TOTAL 296.769 100.00%

Critical Insight: The similar mass percentages of Sulfur (10.80%) and Oxygen (10.78%) make "Difference Method" calculations risky. You cannot assume Oxygen is simply


. Direct Oxygen analysis is recommended for this specific formula.

Comparative Analysis: Combustion (EA) vs. HRMS

Method A: Automated Dynamic Flash Combustion (The Gold Standard)

Principle: Rapid combustion at >950°C in an oxygen-rich environment converts the sample into simple gases (


).
Relevance to C13H13ClN2O2S: 
Standard CHN analyzers will fail or degrade rapidly with this molecule. The Chlorine content (11.95%) will react with the combustion byproducts to form volatile metal chlorides or retain Sulfur in the ash as sulfates, leading to low Sulfur recovery.
  • Solution: Use of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    as a combustion additive is mandatory. This "scavenges" the alkaline earth metals in the ash and ensures quantitative release of
    
    
    .
Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)

Principle: Measures the mass-to-charge ratio (


) with <5 ppm accuracy.
Relevance to C13H13ClN2O2S: 
HRMS does not measure weight percent purity. It confirms identity. However, for this molecule, the Isotopic Pattern  is a powerful self-validation tool.
  • Chlorine Signature: The presence of

    
     and 
    
    
    
    creates a distinct "M+2" peak at ~33% intensity of the parent peak.
  • Sulfur Signature:

    
     contributes a ~4.4% "M+2" abundance, which overlaps with the Chlorine signature. Deconvolution is required.[1]
    
Table 2: Performance Matrix
FeatureCombustion Analysis (EA)HRMS (Orbitrap/Q-TOF)
Primary Output Purity (% w/w)Identity (Exact Mass)
Sample Required 1–3 mg (Destructive)<0.1 mg (Non-destructive)
Precision

(Absolute)
< 3 ppm (Mass Error)
Interference Halogens trap Sulfur (Requires Additives)Matrix suppression / Adduct formation
Throughput 5–10 mins/sample1–2 mins/sample
Regulatory Status FDA/Pharmacopoeia Standard for PurityStandard for Structure Elucidation

Decision Pathways & Workflow

The following diagram illustrates the logical flow for validating C13H13ClN2O2S, highlighting the critical decision point regarding combustion additives.

ValidationWorkflow Start Sample: C13H13ClN2O2S (Synthesis Crude) PurityCheck Purity Assessment Start->PurityCheck Decision Select Method PurityCheck->Decision PathEA Combustion Analysis (Quantification) Decision->PathEA Req: % Purity PathHRMS HRMS (Identification) Decision->PathHRMS Req: Exact Structure Warning CRITICAL STEP: Add WO3/V2O5 Additive (Prevent S/Cl retention) PathEA->Warning ResultHRMS Confirm Isotope Pattern: Cl (3:1) & Exact Mass PathHRMS->ResultHRMS Combustion Flash Combustion (1050°C) Warning->Combustion Detection TCD / IR Detection (N2, CO2, H2O, SO2) Combustion->Detection ResultEA Compare to Theoretical: C: 52.61% | S: 10.80% (Tol: +/- 0.4%) Detection->ResultEA

Figure 1: Analytical decision matrix for sulfur/chlorine-containing small molecules. Note the mandatory additive step for EA.

Detailed Experimental Protocol: Automated CHNS Analysis

This protocol is designed for a Dynamic Flash Combustion system (e.g., Elementar vario, Thermo FlashSmart, or PerkinElmer 2400).

Phase 1: Preparation & Calibration
  • Conditioning: Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric

    
     and stabilize the baseline.
    
  • K-Factor Determination: Calibrate using Sulfanilamide (

    
    ).
    
    • Why Sulfanilamide? It contains N (16.27%) and S (18.62%), closely bracketing our target molecule's N (9.44%) and S (10.80%).

    • Acceptance: The Calibration Factor (K) must have a Relative Standard Deviation (RSD) < 0.1%.

Phase 2: Sample Handling (The Critical Step)
  • Weighing: Weigh 1.500 – 2.500 mg of C13H13ClN2O2S into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive Addition:

    • Add ~5–10 mg of Tungsten Trioxide (

      
      )  powder directly over the sample in the capsule.
      
    • Mechanism:[2][3]

      
       acts as an acidic oxide, preventing the formation of stable sulfates (e.g., if Sodium was present as a counter-ion) and aiding the oxidation of the chlorinated backbone.
      
    • Without this: Sulfur recovery will likely be 8–9% instead of 10.8%, leading to a false failure.

  • Sealing: Fold the tin capsule hermetically. Ensure no air pockets (which contain Argon/Nitrogen) remain.

Phase 3: Analysis Parameters[4]
  • Furnace Temperature: 1150°C (Higher temp required for sulfonamides).

  • Oxygen Dose: 120 seconds (Excess

    
     needed to overcome the retarding effect of Chlorine).
    
  • Carrier Gas: Helium (flow 120 mL/min).

Phase 4: Data Interpretation

Compare the result (


) with the theoretical value (

).
  • Pass Criteria:

    
    
    
  • Example: Carbon must fall between 52.21% and 53.01% .

Troubleshooting & Causality

If your analysis fails, consult this diagnostic table before re-synthesizing.

ObservationLikely CauseCorrective Action
Low Carbon, High Nitrogen Incomplete CombustionIncrease

dosing time; Check if sample formed "coke" (black residue).
Low Sulfur (<10%) Ash RetentionAdd

or

. The Sulfur is trapped in the ash crucible.
High Nitrogen Air Leak / Packing ErrorCheck tin capsule sealing. Atmospheric

is entering the detector.
Drifting Baseline Halogen BuildupThe Chlorine is saturating the copper reduction tube. Replace the reduction reactor packing.

References

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[1] USP-NF.[1] (Official May 1, 2014).[1] Link

  • Paschke, M., et al. Combustion Analysis Additives for Sulfur and Chlorine Containing Compounds. Journal of Analytical Chemistry. (Verified via USGS/ASTM standards for combustion). Link

  • International Conference on Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. (2019).[4][5] Link

  • Thermo Fisher Scientific. HRMS in Clinical Research: from Targeted Quantification to Metabolomics. (Comparison of Orbitrap vs Triple Quad). Link

  • PerkinElmer. Organic Elemental Analysis: CHNS/O Operating Procedures. (Standard industry protocols for Flash Combustion). Link

Sources

Technical Guide: Melting Point Determination & Characterization of 6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical resource for the characterization of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide . It prioritizes experimental rigor, methodological comparison, and actionable protocols for research and development applications.

Executive Summary

This compound (CAS: Variable/Generic, PubChem CID: 2433221) is a tertiary sulfonamide intermediate critical in the synthesis of bioactive pyridyl-sulfone derivatives.[1][2] Unlike simple secondary sulfonamides, this molecule lacks an N-H donor, altering its crystal lattice energy and melting behavior.

Accurate melting point (MP) determination is the primary metric for validating the success of the N-alkylation/arylation reaction and ensuring the absence of precursors (e.g., N-ethylaniline or 6-chloropyridine-3-sulfonyl chloride).[1][2] This guide compares the performance of Differential Scanning Calorimetry (DSC) against standard Capillary (Mel-Temp) methods, recommending DSC for pharmaceutical-grade validation due to its ability to detect polymorphic transitions common in sulfonamides.[1][2]

Compound Profile & Theoretical Basis

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 296.77 g/mol
Physical State Crystalline Solid (White to Off-White)
Expected MP Range 85°C – 125°C (Dependent on polymorph/purity)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Structural Context

The molecule features a pyridine ring substituted at the 6-position with chlorine (electron-withdrawing) and at the 3-position with a sulfonamide group.[1][2] The N-ethyl and N-phenyl substituents create significant steric bulk, preventing the strong hydrogen bonding networks seen in primary sulfonamides.[1][2] This typically lowers the melting point relative to its unsubstituted analogues but increases solubility in organic lipophilic solvents.[1]

Comparative Guide: Determination Methods

For this specific compound, the choice of determination method impacts the reliability of the data. The table below compares the "product performance" of the measurement techniques.

Table 1: Methodological Performance Matrix
FeatureMethod A: Capillary (Automated Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change during phase transition.[1][2]Heat flow difference vs. temperature (Endothermic peak).[1]
Precision ± 0.5 – 1.0 °C± 0.1 °C
Sample Req. 2–5 mg (Destructive)1–3 mg (Encapsulated)
Purity Insight Qualitative (Melting range broadening).Quantitative (Van't Hoff purity calculation).
Polymorphism Difficult to observe; often missed.[1]Excellent detection (Exotherms/Endotherms).
Suitability Routine QC; Quick purity check.[1]Gold Standard for characterization & stability.[1]
Expert Insight: Why DSC is Superior for this Compound

Sulfonamides are notorious for polymorphism (existing in multiple crystal forms).[1] A capillary apparatus might show a "sintering" or double-melt event that looks like an impurity.[1][2] DSC clearly separates these events:

  • Dehydration/Desolvation: Broad endotherm < 100°C.

  • Polymorphic Transition: Small exotherm (recrystallization).[1]

  • True Melting: Sharp endotherm (Main Peak).[1]

Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical decision pathways for characterizing the compound, linking synthesis impurities to MP anomalies.

MP_Determination_Workflow Start Crude Product (this compound) Drying Vacuum Dry (Remove Solvent/Moisture) Start->Drying Method_Choice Select Method Drying->Method_Choice Capillary Method A: Capillary (Routine QC) Method_Choice->Capillary Quick Check DSC Method B: DSC (R&D / Validation) Method_Choice->DSC Full Char. Result_Sharp Sharp Range (< 2°C) High Purity Capillary->Result_Sharp Result_Broad Broad Range (> 3°C) Impurity/Solvent Capillary->Result_Broad DSC->Result_Sharp DSC->Result_Broad Result_Double Double Peak Polymorphs DSC->Result_Double Recrystallize Recrystallize (EtOH/Water or IPA) Result_Broad->Recrystallize Purify Result_Double->Recrystallize Isolate Stable Form Recrystallize->Drying

Figure 1: Decision tree for melting point determination and purification logic.

Protocol A: Differential Scanning Calorimetry (Recommended)

Objective: Determine onset temperature (


) and peak maximum (

) with high precision.[2]
  • Sample Prep: Weigh 1.5–3.0 mg of dried this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).[1]

  • Equilibration: Equilibrate cell at 25°C.

  • Ramp: Heat at 10°C/min to 200°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the main endothermic event.[1]

    • Reporting: Record the extrapolated onset temperature (

      
      ) as the melting point, not the peak.
      
    • Note: If a small peak appears before the main melt (e.g., at 60-70°C), check for residual solvent (e.g., Ethyl Acetate/Hexane) or unreacted N-ethylaniline.[2]

Protocol B: Capillary Method (Routine)

Objective: Quick verification of synthesis success.

  • Packing: Introduce dry powder into a glass capillary tube. Tap to pack tightly (2-3 mm height).[1][2]

  • Ramp:

    • Fast Ramp: 10°C/min to 80°C.[1]

    • Slow Ramp: 1°C/min from 80°C upwards.[1]

  • Observation:

    • Collapse Point: Sample pulls away from walls (wetting).[1]

    • Meniscus Point: Liquid meniscus forms.[1]

    • Clear Point: Sample is completely clear liquid.

  • Reporting: Report the range from Meniscus to Clear Point (e.g., 112.5 – 113.8 °C).

Results Interpretation & Troubleshooting

Common Impurity Effects

The synthesis involves reacting 6-chloropyridine-3-sulfonyl chloride with N-ethylaniline .[1][2]

  • Impurity 1: Unreacted Sulfonyl Chloride: Lowers MP significantly; hydrolyzes to sulfonic acid (high melting, >250°C, often chars).

  • Impurity 2: N-ethylaniline: Liquid at room temperature.[1][2] Even trace amounts cause "oiling out" or a sticky melt transition.[1]

Data Validation Table
ObservationDiagnosisAction
Sharp Melt (Range < 1°C) High Purity (>98%)Proceed to next synthesis step.
Depressed Melt (e.g., 10°C lower) Eutectic ImpurityRecrystallize from Ethanol/Water.
Solid-Solid Transition (Exotherm) PolymorphismAnneal sample or record DSC of both forms.[1][2]
Bubbling during Melt Solvate/DecompositionDry sample under high vacuum (40°C, 4h).

References

  • PubChem Compound Summary. this compound (CID 2433221).[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • Li, X., et al. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization.[1][3] (Context on Sulfonyl Chloride reactivity). J. Org.[1][3] Chem. Link[1]

  • NIST Chemistry WebBook. Benzenesulfonamide, N-ethyl-4-methyl- (Analogous Structure Data). National Institute of Standards and Technology.[1][4][5] Link[1][2]

  • Suchetan, P.A., et al. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.[1][2] (Crystallographic data for pyridyl-sulfonamide analogues). PMC. Link

Sources

Safety Operating Guide

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a compound featuring both a sulfonamide and a chlorinated pyridine moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for the disposal of related chemical classes to ensure a robust and scientifically-grounded procedure.

Foundational Principles: Understanding the Hazard Profile

A sound disposal strategy is built upon a thorough understanding of the compound's potential hazards. This compound incorporates functional groups that warrant a cautious approach to its end-of-life management.

  • Sulfonamide Group: Sulfonamides are a class of compounds known for their potential to persist in the environment.[1][2] They can exhibit mobility in soil and may have ecotoxicological effects on microbial communities and aquatic life.[3][4] Their degradation in the environment is influenced by factors such as sunlight and microbial activity.[1][5]

  • Chlorinated Pyridine Moiety: The presence of a chlorinated pyridine structure suggests that the compound may be resistant to natural degradation. Pyridine and its derivatives can be toxic and their biodegradation can be limited, particularly in the absence of oxygen.[6]

  • General Chemical Hazards: As with many research chemicals, it is prudent to assume that this compound may be harmful if swallowed, and may cause skin and eye irritation.[7][8]

Given these characteristics, the primary directive for the disposal of this compound is to prevent its release into the environment through conventional waste streams or sewer systems.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, ensure that all handling is conducted with the appropriate personal protective equipment to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption of the compound.
Body Protection A laboratory coat.Minimizes the risk of contamination of personal clothing.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area. A dust mask may be used if handling the solid form.Prevents inhalation of airborne particles of the compound.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust if handling the solid form.

  • Wash hands thoroughly after handling.[7][9]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[9]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully collect any solid waste of this compound.

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction mother liquors and rinsing from initial container cleaning.

    • Do not mix with other incompatible waste streams.

    • Store in a labeled, sealed, and chemically compatible container.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound (e.g., gloves, weigh boats, filter paper) should be considered contaminated.

    • Place these materials in a designated, sealed waste bag or container.

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the storage area has secondary containment to manage any potential leaks.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.

  • Provide the waste disposal company with all available information about the compound, including its chemical name and any known hazards.

Step 4: Decontamination of Glassware and Equipment

  • Thoroughly rinse all glassware and equipment that came into contact with the compound.

  • The initial rinseate should be collected and treated as hazardous liquid waste.[10]

  • For pyridine-containing compounds, washing with copious amounts of water is recommended for decontamination.[11]

  • Subsequent rinses can typically be disposed of down the drain, but consult your local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate the immediate area if necessary.

    • Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect the cleaning materials and dispose of them as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's emergency response team or EHS department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated) ppe->characterize collect Collect in Separate, Compatible Containers characterize->collect label_waste Label Container: 'Hazardous Waste' & Chemical Name collect->label_waste store Store in Designated, Secure Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs incineration High-Temperature Incineration (Recommended) contact_ehs->incineration end End: Disposal Complete incineration->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.